molecular formula C5H6ClN3O B12356545 6-Imino-5-methylidenepyrimidin-2-one;hydrochloride

6-Imino-5-methylidenepyrimidin-2-one;hydrochloride

Cat. No.: B12356545
M. Wt: 159.57 g/mol
InChI Key: UHRSSMBWFFFKKC-UHFFFAOYSA-N
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Description

6-Imino-5-methylidenepyrimidin-2-one;hydrochloride is a nitrogen-containing heterocyclic compound It belongs to the class of pyrimidines, which are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-5-methylidenepyrimidin-2-one;hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Imino-5-methylidenepyrimidin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

6-Imino-5-methylidenepyrimidin-2-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Imino-5-methylidenepyrimidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

6-Imino-5-methylidenepyrimidin-2-one;hydrochloride is unique due to its specific structure and the presence of both imino and methylidene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

6-imino-5-methylidenepyrimidin-2-one;hydrochloride

InChI

InChI=1S/C5H5N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H2,(H2,6,8,9);1H

InChI Key

UHRSSMBWFFFKKC-UHFFFAOYSA-N

Canonical SMILES

C=C1C=NC(=O)NC1=N.Cl

Origin of Product

United States

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